2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-thione
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Overview
Description
2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-thione is a heterocyclic compound that contains both benzothiophene and quinazoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-thione typically involves the following steps:
Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Chlorine Atom: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Quinazoline Moiety: The quinazoline ring is synthesized through condensation reactions involving anthranilic acid derivatives and formamide.
Coupling of Benzothiophene and Quinazoline Rings: The final step involves coupling the chlorinated benzothiophene with the quinazoline ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-one: Similar structure but with an oxygen atom instead of sulfur.
2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-amine: Contains an amine group instead of a thione group.
2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-sulfoxide: Oxidized form of the thione compound.
Uniqueness
2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or amine analogs. The presence of the thione group can influence the compound’s ability to interact with specific molecular targets, leading to unique pharmacological properties.
Properties
IUPAC Name |
2-(3-chloro-1-benzothiophen-2-yl)-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-13-10-6-2-4-8-12(10)21-14(13)15-18-11-7-3-1-5-9(11)16(20)19-15/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUNXSNVBBISON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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